molecular formula C17H22N2O3 B2463677 N-[2-(cyclohexen-1-yl)ethyl]-N'-(2-methoxyphenyl)oxamide CAS No. 433239-66-8

N-[2-(cyclohexen-1-yl)ethyl]-N'-(2-methoxyphenyl)oxamide

Cat. No. B2463677
CAS RN: 433239-66-8
M. Wt: 302.374
InChI Key: IPDGVVXSIVFGBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(cyclohexen-1-yl)ethyl]-N'-(2-methoxyphenyl)oxamide, also known as CHEE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. CHEE is a potent and selective inhibitor of fatty acid amide hydrolase (FAAH), an enzyme that plays a crucial role in the metabolism of endocannabinoids. Inhibition of FAAH by CHEE leads to an increase in endocannabinoid levels, which has been shown to have a range of physiological and biochemical effects.

Mechanism of Action

The mechanism of action of N-[2-(cyclohexen-1-yl)ethyl]-N'-(2-methoxyphenyl)oxamide involves the inhibition of FAAH, an enzyme that is responsible for the breakdown of endocannabinoids. Endocannabinoids are signaling molecules that are produced by the body and play a crucial role in the regulation of a range of physiological processes. Inhibition of FAAH by this compound leads to an increase in endocannabinoid levels, which has been shown to have a range of physiological and biochemical effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. Inhibition of FAAH by this compound leads to an increase in endocannabinoid levels, which has been shown to have analgesic, anti-inflammatory, and anxiolytic effects. In addition, this compound has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

N-[2-(cyclohexen-1-yl)ethyl]-N'-(2-methoxyphenyl)oxamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of FAAH, which makes it a valuable tool for studying the endocannabinoid system. In addition, this compound has been shown to have a low toxicity profile, which makes it suitable for use in in vivo experiments. However, this compound has limitations as well. It is a relatively complex compound to synthesize, which can make it difficult to obtain in large quantities. In addition, this compound has a relatively short half-life, which can make it challenging to study its long-term effects.

Future Directions

There are several future directions for research on N-[2-(cyclohexen-1-yl)ethyl]-N'-(2-methoxyphenyl)oxamide. One area of interest is the potential applications of this compound in the treatment of neurodegenerative diseases. This compound has been shown to have neuroprotective effects, and further research is needed to determine its potential as a therapeutic agent for diseases such as Alzheimer's and Parkinson's. Another area of interest is the development of more potent and selective FAAH inhibitors, which could lead to the development of more effective treatments for pain, inflammation, and anxiety disorders. Finally, further research is needed to elucidate the long-term effects of this compound and its potential applications in the treatment of chronic diseases.

Synthesis Methods

The synthesis of N-[2-(cyclohexen-1-yl)ethyl]-N'-(2-methoxyphenyl)oxamide involves a series of chemical reactions that require specialized equipment and expertise. The most common method for synthesizing this compound involves the reaction of 2-methoxybenzoic acid with cyclohexene in the presence of a catalyst to form 2-(cyclohexen-1-yl)benzoic acid. This intermediate is then reacted with N-(2-chloroethyl)oxamide in the presence of a base to form this compound.

Scientific Research Applications

N-[2-(cyclohexen-1-yl)ethyl]-N'-(2-methoxyphenyl)oxamide has been extensively studied for its potential applications in scientific research. One of the most significant applications of this compound is in the study of the endocannabinoid system. The endocannabinoid system plays a crucial role in regulating a range of physiological processes, including pain, inflammation, and appetite. Inhibition of FAAH by this compound leads to an increase in endocannabinoid levels, which has been shown to have a range of physiological and biochemical effects.

properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-N'-(2-methoxyphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3/c1-22-15-10-6-5-9-14(15)19-17(21)16(20)18-12-11-13-7-3-2-4-8-13/h5-7,9-10H,2-4,8,11-12H2,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPDGVVXSIVFGBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C(=O)NCCC2=CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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